5-Chloro-4-morpholinopyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-morpholinopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyridine ring substituted with a chloro group, a morpholine ring, and a sulfonamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-morpholinopyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative coupling methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-morpholinopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-4-morpholinopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds include sulfamethoxazole and sulfadiazine, which are widely used as antibacterial agents.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
5-Chloro-4-morpholinopyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClN3O3S |
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Molecular Weight |
277.73 g/mol |
IUPAC Name |
5-chloro-4-morpholin-4-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c10-7-5-12-6-8(17(11,14)15)9(7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,14,15) |
InChI Key |
FJBVQZUZJWLCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
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